molecular formula C4HBrN2O2 B12364736 4-Bromopyridazine-3,6-dione

4-Bromopyridazine-3,6-dione

Cat. No.: B12364736
M. Wt: 188.97 g/mol
InChI Key: WWLFISHRFXUAOE-UHFFFAOYSA-N
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Description

4-Bromopyridazine-3,6-dione (CAS 15456-86-7) is a versatile and valuable building block in medicinal chemistry and drug discovery. Its molecular formula is C₄H₃BrN₂O₂, with a molecular weight of 190.98 g/mol . This compound is recognized for its role as a key intermediate in the synthesis of nitrogen-containing heterocyclic drugs, with potential applications in developing antihypertensive and anti-inflammatory agents . A primary research application of this compound is its use in constructing diverse 3-aminopyridazine libraries . The synthetic utility of this compound is enhanced by its reactivity in sequential transformations, including amination and Palladium(0)-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be efficiently carried out under microwave irradiation . This allows researchers to efficiently create disubstituted pyridazine derivatives, which are privileged scaffolds in the search for new biologically active molecules . The bromine atom on the pyridazine ring acts as a good leaving group, enabling functionalization through various metal-catalyzed reactions to produce more complex structures for biological evaluation . This compound is for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4HBrN2O2

Molecular Weight

188.97 g/mol

IUPAC Name

4-bromopyridazine-3,6-dione

InChI

InChI=1S/C4HBrN2O2/c5-2-1-3(8)6-7-4(2)9/h1H

InChI Key

WWLFISHRFXUAOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N=NC1=O)Br

Origin of Product

United States

Preparation Methods

Standard Aqueous Reaction Conditions

Hydrazine sulfate or hydrate is typically dissolved in boiling water, followed by dropwise addition of bromomaleic anhydride. Refluxing for 4–19 hours yields 4-bromo-1,2-dihydropyridazine-3,6-dione as a crystalline solid. For example, heating hydrazine sulfate (17.2 mmol) and bromomaleic anhydride (28.2 mmol) in water at 100°C for 19 hours achieves an 87% yield. The product is isolated via filtration and washed with acetone to remove impurities.

Key Variables:

  • Temperature: 90–100°C optimizes cyclization while minimizing byproducts.
  • Molar Ratio: A 1:1.6 ratio of hydrazine sulfate to bromomaleic anhydride maximizes yield.
  • Workup: Trituration with ethyl acetate/ether mixtures separates isomers, with the desired product crystallizing from ethanol.

Organic Solvent Modifications

Alternative protocols using tetrahydrofuran (THF) or acetic acid/water mixtures address solubility limitations. For instance, adding hydrazine hydrate (576 mmol) to bromomaleic anhydride (565 mmol) in THF at 10°C, followed by 18-hour reflux, yields 77% product. Sodium acetate in acetic acid/water further enhances reactivity, achieving 37% yield after 18 hours at 100°C.

Industrial Multi-Step Synthesis from 3,6-Dichloropyridazine

A patented four-step industrial route (CN102924386B) converts inexpensive 3,6-dichloropyridazine into 4-bromopyridazine-3,6-dione with 56% overall yield.

Step 1: Chlorination to 3,4,6-Trichloropyridazine

3,6-Dichloropyridazine is heated to 80–160°C under chlorine gas for 4–10 hours, yielding 3,4,6-trichloropyridazine. Excess chlorine ensures complete substitution at the 4-position.

Step 2: Hydrolysis to 4-Hydroxypyridazine

The trichloro intermediate undergoes hydrolysis in aqueous sodium hydroxide (20–40°C) to replace the 4-chloro group with a hydroxyl. Neutralization with hydrochloric acid precipitates 4-hydroxypyridazine.

Step 3: Bromination with Phosphorus Oxybromide

4-Hydroxypyridazine reacts with phosphorus oxybromide (POBr₃) at 60–120°C for 0.5–5 hours. A 1:5 molar ratio of hydroxyl to POBr₃ ensures complete conversion. Post-reaction, the mixture is concentrated, quenched with ice water, and adjusted to pH 8.0 with ammonium hydroxide.

Step 4: Purification

Chloroform extraction, silica gel chromatography (petroleum ether eluent), and cyclohexane recrystallization yield 98.2% pure this compound.

Solvent and Catalytic Optimizations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A combination of palladium catalysis (Pd(PPh₃)₄) and boronic acid derivatives in dimethoxyethane/water at 100°C for 20 minutes facilitates cross-coupling reactions, though this method is more common for functionalizing preformed pyridazinediones.

Solvent Impact on Yield

Solvent Temperature (°C) Time (h) Yield (%) Source
Water 100 19 87
THF 66 (reflux) 18 77
Acetic acid/water 100 18 37

Polar aprotic solvents like THF improve solubility of hydrophobic intermediates, while aqueous systems favor cyclization kinetics.

Mechanistic Insights and Byproduct Formation

The cyclocondensation mechanism proceeds via nucleophilic attack of hydrazine on bromomaleic anhydride, forming a dihydroxy intermediate that dehydrates to the dione. Competing pathways may generate regioisomers (e.g., 5-bromo derivatives), necessitating careful trituration for separation. Industrial routes avoid isomerization through precise temperature control during chlorination and bromination.

Scientific Research Applications

Synthesis of Aminopyridazine Libraries

One of the prominent applications of 4-bromopyridazine-3,6-dione is in the synthesis of 3-amino pyridazine derivatives. Researchers have developed efficient methods for preparing disubstituted 3-amino pyridazines using this compound as a starting material. The process involves amination and palladium-catalyzed cross-coupling reactions under microwave irradiation, significantly enhancing reaction rates and yields .

Case Study: Synthesis Methodology

  • Reagents Used :
    • This compound
    • Amines
    • Palladium catalyst
  • Conditions : Microwave irradiation
  • Outcome : High yields of various disubstituted derivatives suitable for further biological testing.

Research indicates that derivatives of this compound exhibit significant biological activities. For instance, aminopyridazine-based compounds have been identified as inhibitors of pro-apoptotic protein kinases, which are crucial in regulating cell death pathways. Such inhibitors have potential therapeutic applications in conditions like ischemic brain injury .

Case Study: Inhibitory Activity

  • Compound Tested : Aminopyridazine derivative from this compound
  • Biological Target : Pro-apoptotic protein kinase
  • Results : Demonstrated attenuation of hypoxia-induced acute brain injury in animal models.

Organic Reagent Applications

As an organic reagent, this compound is employed in various synthetic pathways to create complex molecules. Its reactivity allows it to participate in nucleophilic substitution reactions and cyclization processes, making it valuable for developing pharmaceuticals and agrochemicals .

Data Table: Reactivity Overview

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReacts with nucleophiles to form new bondsVarious substituted pyridazines
CyclizationForms cyclic compounds through ring closureHeterocycles for drug design

Antimicrobial Activity

Recent studies have also investigated the antimicrobial properties of compounds derived from this compound. A series of derivatives were synthesized and screened for their activity against various bacterial strains, revealing promising results that suggest potential use as antimicrobial agents .

Case Study: Antimicrobial Screening

  • Compounds Tested : Various derivatives synthesized from this compound.
  • Methodology : Disk diffusion method against selected bacterial strains.
  • Findings : Several derivatives exhibited significant antimicrobial activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Activity/Use
This compound Pyridazine-dione Br at position 4 205.98 Antiproliferative intermediate
Dihydroxypyrido-pyrazine-1,6-dione Pyrazine-dione Hydroxyl groups ~300 (estimated) EC50 = 6 nM (enzyme inhibition)
3-(4-Bromophenoxy)-6-methylpyridazine Pyridazine 4-Bromophenoxy, methyl 265.11 Ligand synthesis
Ergost-25-ene-3,6-dione Steroid-dione Steroid backbone ~428 (estimated) Binding affinity: −9.8 kcal/mol

Key Research Findings

  • Regioselectivity : this compound outperforms steroidal and pyrazine-diones in regioselective N-alkylation, critical for diversifying drug candidates .
  • Bioactivity : While pyrazine-diones (e.g., compound 46) show superior potency, pyridazine-diones offer broader synthetic versatility .
  • Structural Trade-offs : Steroidal diones leverage hydrophobicity for target binding but face solubility challenges, unlike smaller pyridazine analogs .

Biological Activity

4-Bromopyridazine-3,6-dione is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and drug development. This compound exhibits various pharmacological properties, making it a subject of interest in contemporary research.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H2_2BrN2_2O2_2. Its structure features a pyridazine ring with two carbonyl groups at positions 3 and 6, and a bromine atom substituted at position 4. This configuration contributes to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated effectiveness in inhibiting growth. For instance, studies have shown that derivatives of pyridazine compounds can exhibit broad-spectrum antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have reported that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases associated with cell proliferation and survival pathways. For example, an aminopyridazine-based inhibitor has been shown to attenuate hypoxia-ischemia-induced acute brain injury by modulating pro-apoptotic signaling pathways .

Neuroprotective Effects

Further research has highlighted the neuroprotective effects of this compound. It has been suggested that this compound can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in conditions like stroke or neurodegenerative diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.
  • DNA Interaction : Its structure allows it to potentially interact with nucleophilic sites on DNA or RNA, influencing gene expression and cellular function .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on the antimicrobial effects of pyridazine derivatives indicated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for many standard antibiotics .
  • Anticancer Activity : In a series of experiments involving various cancer cell lines, the compound was found to induce cell cycle arrest and apoptosis at micromolar concentrations. The study reported an IC50_{50} value of approximately 10 µM for certain cancer types .
  • Neuroprotection : In models of ischemic injury, treatment with this compound resulted in reduced neuronal death compared to control groups. This effect was linked to decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
This compound Bromine at position 4Enhanced reactivity towards nucleophiles
3,6-Pyridazinedione Two carbonyl groups at positions 3 and 6Broad-spectrum antimicrobial activity
4-Aminopyridazine-3,6-dione Amino group at position 4Potential antitumor activity

Q & A

Basic: What are the established synthetic methodologies for preparing 4-Bromopyridazine-3,6-dione, and how are intermediates characterized?

This compound is commonly synthesized via bromination of pyridazine-3,6-dione derivatives using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates are characterized using 1H/13C NMR spectroscopy to confirm regioselectivity and purity. For example, Schmitt et al. (2006) utilized this compound to construct 3-aminopyridazine libraries, emphasizing the importance of monitoring reaction progress via thin-layer chromatography (TLC) and isolating products through recrystallization .

Basic: What analytical techniques are critical for verifying the structural integrity of this compound and its derivatives?

Structural validation requires a combination of high-resolution mass spectrometry (HRMS) and Fourier-transform infrared spectroscopy (FT-IR) to confirm molecular weight and functional groups. X-ray crystallography (as applied in related pyridazine derivatives) provides definitive conformation analysis . Additionally, HPLC with UV detection (λ = 254 nm) ensures >95% purity, as highlighted in protocols for analogous brominated heterocycles .

Advanced: How can researchers optimize palladium-catalyzed cross-coupling reactions involving this compound?

Palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling) require careful selection of ligands and bases. Nara et al. (2006) demonstrated that Pd(PPh3)4 with K2CO3 in dioxane/water mixtures efficiently couples pyridazine bromides to aryl boronic acids at 80°C . For challenging substrates, isonitrile ligands (Villemin et al., 2007) improve catalytic activity by stabilizing the palladium intermediate . Optimization should include kinetic studies (via GC-MS monitoring) and screening alternative ligands (e.g., XPhos) to enhance yields .

Advanced: How should discrepancies in reaction yields or regioselectivity be addressed when using this compound in multi-step syntheses?

Contradictions often arise from competing reaction pathways (e.g., nucleophilic aromatic substitution vs. radical mechanisms). To resolve these:

  • Perform density functional theory (DFT) calculations to predict reactive sites.
  • Use isotopic labeling (e.g., deuterated solvents) to trace mechanistic pathways.
  • Compare results across multiple studies; for example, Schmitt et al. (2006) and Villemin et al. (2007) reported divergent yields under similar conditions, suggesting solvent polarity or ligand steric effects as critical variables .

Advanced: What strategies are effective in designing this compound derivatives for biological activity screening?

Derivatization typically involves:

  • Mannich reactions to introduce aminoalkyl side chains, enhancing solubility for pharmacokinetic studies.
  • Metal complexation (e.g., with Cu(II) or Zn(II)) to exploit antimicrobial properties, as demonstrated in pyrimidine hydrazide complexes .
  • Parallel synthesis techniques to generate diverse libraries, followed by high-throughput screening (HTS) against target enzymes (e.g., kinases or proteases) .

Basic: What safety and handling protocols are essential when working with this compound?

The compound is a potential irritant; use glove boxes for weighing and fume hoods for reactions. Dispose of brominated waste via halogen-specific disposal protocols. Safety data for analogous bromopyridazines recommend PPE (nitrile gloves, lab coats) and emergency eyewash stations .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Molecular docking and MD simulations predict binding affinities for drug design. Quantum mechanical calculations (e.g., Gaussian 09) model transition states in cross-coupling reactions, guiding catalyst selection. For instance, studies on Pd-catalyzed reactions correlate computed activation energies with experimental yields .

Basic: What are the documented applications of this compound in materials science?

While direct applications are limited, its derivatives serve as precursors for conducting polymers and metal-organic frameworks (MOFs) . Functionalization via cross-coupling introduces π-conjugated systems, relevant for optoelectronic materials .

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